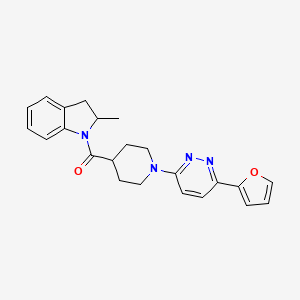

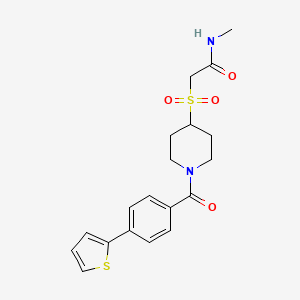

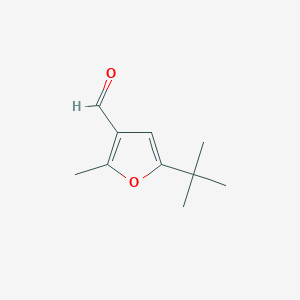

(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a novel chemical entity that has been gaining attention in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Antitumor Activity

The synthesis of (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones, directly linked to pyrazole, pyrazoline, pyrazolidine counterparts, or substituted thio and hydrazono functionalities, has been explored . Among these compounds, the pyrazole derivative 5c exhibited remarkable in vitro antitumor activity. It selectively inhibited leukemia subpanel tumor cell lines, with GI50 values ranging from 2.01 to 3.03 μM. Notably, it outperformed 5-fluorouracil (5-FU) against several tumor cell lines, making it a promising lead for designing broad-spectrum antitumor agents.

Anti-HIV Potential

Indole derivatives, such as the one , have been investigated for their antiviral properties. While specific studies on this compound are scarce, related indole derivatives have shown promise as anti-HIV agents . Further research could explore its potential in inhibiting HIV replication.

Antifungal Activity

Compounds containing furan moieties have demonstrated antifungal properties. Although direct evidence for our compound is limited, it’s worth investigating its effects against yeast-like fungi, such as Candida albicans .

Antibacterial Agents

While not directly studied for antibacterial activity, the structural features of this compound warrant exploration. Similar furan-containing analogs have been synthesized and evaluated for antibacterial effects . Investigating its potential against bacterial pathogens could yield valuable insights.

Neuroprotective Applications

Given the presence of both indole and furan moieties, this compound could potentially impact neuronal health. Investigating its neuroprotective effects, perhaps through in vitro or animal models, would be intriguing.

Ashour, H. M., El-Wakil, M. H., Khalil, M. A., Ismail, K. A., & Labouta, I. M. (2013). Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones and their biological evaluation as antitumor agents. Medicinal Chemistry Research, 22(8), 1909–1924. Link Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–7. Link Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)prop-2-en-1-ones and Their Antifungal Activity. MDPI, 27(14), 4612. Link Hassan, M. A., et al. (2020). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan and Pyrazole Derivatives. IntechOpen. Link

Mecanismo De Acción

Propiedades

IUPAC Name |

[1-[6-(furan-2-yl)pyridazin-3-yl]piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-16-15-18-5-2-3-6-20(18)27(16)23(28)17-10-12-26(13-11-17)22-9-8-19(24-25-22)21-7-4-14-29-21/h2-9,14,16-17H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSNOYOSZJZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)